molecular formula C11H18BNO2S B13125842 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Cat. No.: B13125842
M. Wt: 239.15 g/mol
InChI Key: XJBHSYKRMFMTBH-UHFFFAOYSA-N
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Description

2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a thiazole ring substituted with an ethyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the reaction of 2-ethylthiazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often carried out in the presence of a palladium catalyst under an inert atmosphere. The reaction conditions may include heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the boron atom is oxidized to form boronic acids or other boron-containing compounds.

    Reduction: Reduction reactions may involve the conversion of the boronic ester to its corresponding borane or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed:

    Oxidation: Boronic acids or boronates.

    Reduction: Boranes or other reduced boron compounds.

    Substitution: Compounds with different functional groups replacing the boronic ester.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a catalyst or a catalyst precursor in various organic reactions, including cross-coupling reactions.

    Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Bioconjugation: The boronic ester group can form reversible covalent bonds with diols, making it useful in bioconjugation and sensor applications.

Medicine:

    Drug Development: The compound can be used in the development of boron-containing drugs, which may have unique pharmacological properties.

Industry:

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole involves the interaction of the boronic ester group with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, which can modulate the activity of enzymes or other biological molecules. The thiazole ring may also contribute to the compound’s activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester with similar reactivity.

    Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate: Another boronic ester with an ethyl group and a propenoate moiety.

    1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: A boronic ester with an imidazole ring.

Uniqueness: 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is unique due to the presence of both a thiazole ring and a boronic ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis, synthesis, and biological research.

Properties

Molecular Formula

C11H18BNO2S

Molecular Weight

239.15 g/mol

IUPAC Name

2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

InChI

InChI=1S/C11H18BNO2S/c1-6-9-13-7-8(16-9)12-14-10(2,3)11(4,5)15-12/h7H,6H2,1-5H3

InChI Key

XJBHSYKRMFMTBH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)CC

Origin of Product

United States

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